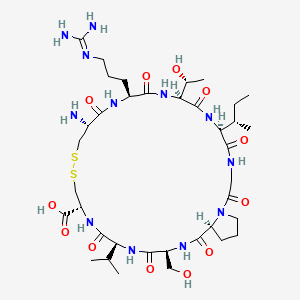
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH is a peptide consisting of nine amino acids. This peptide sequence is notable for its potential applications in various fields, including biochemistry and medicine. The presence of cysteine residues at both ends of the peptide chain allows for the formation of disulfide bonds, which can significantly influence the peptide’s structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino acid residues can participate in substitution reactions, where specific side chains are modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can facilitate the formation of disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various reagents, such as alkylating agents, can modify the side chains of amino acids.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Applications De Recherche Scientifique
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide to study disulfide bond formation and peptide folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism by which H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH exerts its effects is primarily through its ability to form disulfide bonds. These bonds can stabilize the peptide’s structure, allowing it to interact with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH2: Another peptide with cysteine residues at both ends, known for its role in oxytocin signaling.
H-Cys(1)-Phe-Ile-hGln-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2: A peptide analog of vasopressin, used in the treatment of vasodilatory hypotension.
Uniqueness
H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of arginine and serine residues can influence its solubility and interaction with other biomolecules, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C37H64N12O12S2 |
|---|---|
Poids moléculaire |
933.1 g/mol |
Nom IUPAC |
(6S,9S,12S,15R,20R,23S,26S,29S)-15-amino-6-[(2S)-butan-2-yl]-12-[3-(diaminomethylideneamino)propyl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-2,5,8,11,14,22,25,28-octaoxo-23-propan-2-yl-17,18-dithia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontane-20-carboxylic acid |
InChI |
InChI=1S/C37H64N12O12S2/c1-6-18(4)27-33(57)42-13-25(52)49-12-8-10-24(49)32(56)44-22(14-50)31(55)46-26(17(2)3)34(58)45-23(36(60)61)16-63-62-15-20(38)29(53)43-21(9-7-11-41-37(39)40)30(54)48-28(19(5)51)35(59)47-27/h17-24,26-28,50-51H,6-16,38H2,1-5H3,(H,42,57)(H,43,53)(H,44,56)(H,45,58)(H,46,55)(H,47,59)(H,48,54)(H,60,61)(H4,39,40,41)/t18-,19+,20-,21-,22-,23-,24-,26-,27-,28-/m0/s1 |
Clé InChI |
NVZFEKOKXWXBNJ-KPFCNXGFSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CCCN=C(N)N)N)C(=O)O)C(C)C)CO |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CCCN=C(N)N)N)C(=O)O)C(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
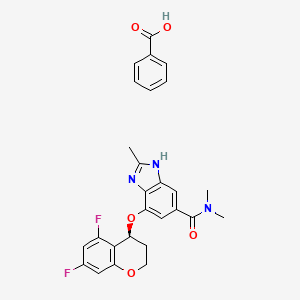
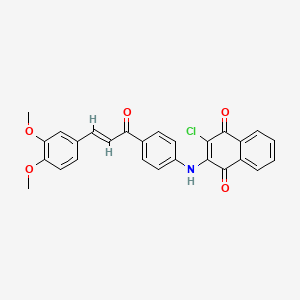
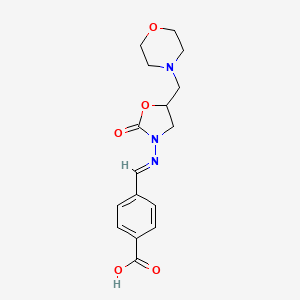
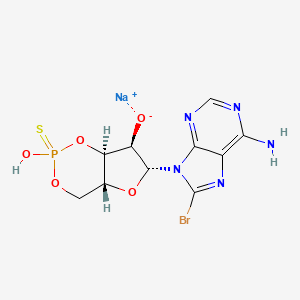
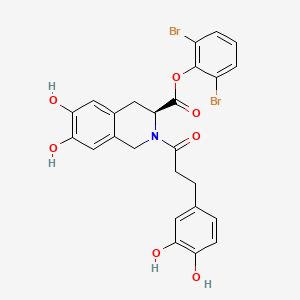
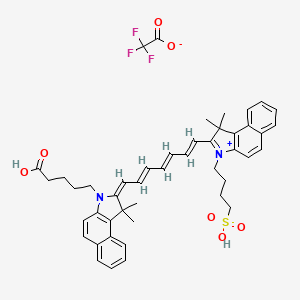

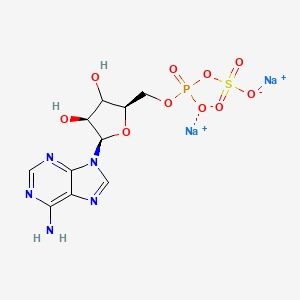
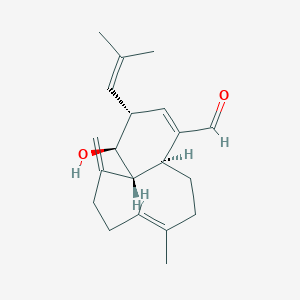
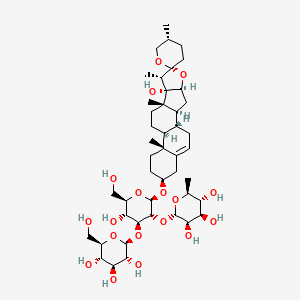
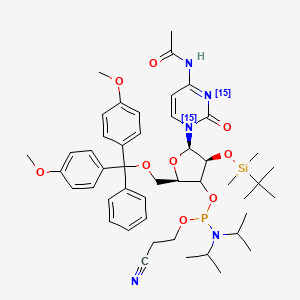
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
